Fenmetozole Hydrochloride
Description
Historical Trajectories of Fenmetozole (B1672513) Hydrochloride Investigation
The primary research focus on Fenmetozole hydrochloride occurred during the 1970s and early 1980s. Studies from this period investigated its capacity to counteract the central nervous system depressant effects of ethanol (B145695).
One study examined the selectivity and specificity of this compound as an ethanol antagonist. nih.gov The research found that it could reduce ethanol-induced impairment of the aerial righting reflex in animals without altering blood or brain ethanol levels, suggesting a functional antagonism rather than a pharmacokinetic interaction. nih.gov This antagonistic effect was not specific to ethanol, as it also mitigated the impairment caused by phenobarbital (B1680315), chlordiazepoxide, and halothane. nih.gov Furthermore, this compound was observed to counteract both the stimulant and depressant effects of different doses of ethanol on locomotor activity in mice. nih.gov It also attenuated the ethanol-induced decrease in cerebellar cyclic guanosine (B1672433) monophosphate (cGMP) levels. nih.gov However, the study concluded that the antagonistic action of this compound against ethanol was likely a result of physiological antagonism rather than a specific receptor-mediated mechanism. nih.gov
Another line of investigation explored the potential of this compound in treating minimal brain dysfunction in children. ncats.io However, this area of research did not lead to clinical application. Ultimately, the research trajectory for this compound did not culminate in a marketed pharmaceutical product.
Evolution of Research Paradigms for Alpha-2 Adrenergic Receptor Antagonists
The scientific understanding of alpha-2 adrenergic receptors, the primary target of this compound, has evolved significantly over several decades. nih.gov This evolution has shifted research paradigms from broad-acting antagonists to the development of highly selective agents targeting specific receptor subtypes.
The initial concept of adrenergic receptors was proposed in 1948 by Raymond Ahlquist, who classified them into alpha and beta types. ispyphysiology.com It took several more decades for a clearer picture to emerge. The use of specific antagonists, such as prazosin (B1663645) and yohimbine, was instrumental in the further sub-classification of alpha-adrenergic receptors into α1 and α2 subtypes. nih.gov Yohimbine, in particular, became a key tool for differentiating between these receptor types. nih.gov
A significant leap in the research paradigm occurred with the discovery of multiple subtypes of the α2-adrenoceptor. Through pharmacological studies and molecular cloning in the late 1980s and early 1990s, three distinct subtypes were identified: α2A, α2B, and α2C. nih.govdrugbank.com This discovery was facilitated by the use of radioligand binding assays and the identification of tissues and cell lines that expressed only a single subtype. drugbank.com For instance, human platelets and the HT29 cell line were identified as expressing only the α2A subtype, while neonatal rat lung and the NG108-15 cell line expressed the α2B subtype. drugbank.com
This sub-classification led to the development of subtype-selective antagonists. For example, ARC-239 was identified as being 100-fold more selective for the α2B subtype. drugbank.com The development of such selective agents has allowed for a more precise investigation of the physiological roles of each α2-receptor subtype. physiology.org Research has revealed that these subtypes can have distinct and sometimes opposing functions. For example, α2A-receptors are involved in decreasing sympathetic outflow and blood pressure, whereas α2B-receptors can increase blood pressure. physiology.org
The current research paradigm focuses on leveraging the understanding of α2-adrenoceptor subtype diversity for therapeutic benefit. Scientists are now designing highly selective antagonists for specific subtypes, such as the α2C-adrenoceptor, which is being investigated for its potential role in treating neuropsychiatric disorders like depression and schizophrenia. frontiersin.org This targeted approach aims to maximize therapeutic efficacy while minimizing potential side effects associated with non-selective antagonism.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
23712-05-2 |
|---|---|
Molecular Formula |
C10H11Cl3N2O |
Molecular Weight |
281.6 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C10H10Cl2N2O.ClH/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10;/h1-2,5H,3-4,6H2,(H,13,14);1H |
InChI Key |
AOMZMOWSWJHDRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)COC2=CC(=C(C=C2)Cl)Cl.Cl |
Appearance |
Solid powder |
Other CAS No. |
23712-05-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fenmetozole HCl |
Origin of Product |
United States |
Mechanistic Elucidation of Fenmetozole Hydrochloride Action
Adrenergic Receptor System Interactions
The primary mechanism of action attributed to Fenmetozole (B1672513) hydrochloride is its antagonism of α2-adrenergic receptors. This class of receptors is integral to the regulation of neurotransmitter release and plays a significant role in the central and peripheral nervous systems. wikipedia.org The interaction of Fenmetozole hydrochloride with this system is a key determinant of its pharmacological profile.
Alpha-2 Adrenergic Receptor Antagonism Studies
Research has established that this compound acts as an α2-adrenergic receptor antagonist, similar in action to other imidazole (B134444) compounds like idazoxan. wikipedia.orgnih.gov The characterization of this antagonism involves a series of in vitro and in vivo studies designed to elucidate the nature and specificity of its binding to these receptors.
The α2-adrenergic receptors are comprised of three main subtypes: α2A, α2B, and α2C. wikipedia.org A critical aspect of characterizing any α2-adrenergic antagonist is to determine its binding affinity and selectivity for these subtypes. Subtype selectivity can significantly influence the therapeutic effects and side-effect profile of a compound. nih.gov For instance, the α2A and α2C subtypes are predominantly found in the central nervous system and are implicated in sedation and analgesia, while the α2B subtype is more prevalent on vascular smooth muscle and can mediate vasopressor effects. youtube.com
Affinity profiling is typically conducted using radioligand binding assays to determine the dissociation constant (Kd) or the inhibition constant (Ki) of the compound for each receptor subtype. A lower Ki value indicates a higher binding affinity. The selectivity of a compound is then expressed as a ratio of its affinity for different subtypes.
Table 1: Illustrative Subtype Selectivity and Affinity Profile for an α2-Adrenergic Antagonist This table is for illustrative purposes only and does not represent actual data for this compound.
| Receptor Subtype | Ki (nM) | Selectivity Ratio (α2A/α2B) | Selectivity Ratio (α2A/α2C) |
|---|---|---|---|
| α2A | 15 | 1 | 0.5 |
| α2B | 15 | 1 | 0.5 |
Radioligand binding assays are a cornerstone in receptor pharmacology and are considered the gold standard for quantifying the interaction between a ligand and its receptor. giffordbioscience.comcreative-bioarray.com These assays utilize a radiolabeled ligand (a radioactive isotope-tagged molecule) that has a high affinity and specificity for the target receptor. The basic principle involves incubating the radioligand with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence and absence of a competing unlabeled ligand (the compound being tested, such as this compound).
There are several types of radioligand binding assays:
Saturation assays: These are performed by incubating a fixed amount of receptor preparation with increasing concentrations of the radiolabeled ligand. This allows for the determination of the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. giffordbioscience.com
Competition assays: In these experiments, a fixed concentration of the radioligand is incubated with the receptor preparation along with varying concentrations of the unlabeled test compound. This allows for the determination of the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the inhibition constant (Ki) can be calculated. creative-bioarray.com
Kinetic assays: These assays measure the rate of association and dissociation of the radioligand to and from the receptor, providing information about the binding kinetics.
The process typically involves separating the bound radioligand from the free (unbound) radioligand, often through filtration, followed by quantification of the radioactivity of the bound ligand using a scintillation counter. oncodesign-services.com
Competitive binding assays are a fundamental tool for characterizing the affinity of an unlabeled compound for a receptor. uam.esnih.gov In the context of this compound, such an analysis would involve competing its binding against a known α2-adrenergic receptor radioligand. The resulting data are typically plotted as a sigmoid curve, with the concentration of the unlabeled competitor on the x-axis and the percentage of specific binding of the radioligand on the y-axis.
From this curve, the IC50 value is determined. The IC50 is a measure of the functional strength of the inhibitor. However, it is dependent on the concentration of the radioligand used in the assay. To obtain a more absolute measure of affinity, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant. uam.es
Detailed competitive binding analysis data for this compound is not currently available in the public domain. An illustrative example of how such data would be presented is provided in Table 2.
Table 2: Illustrative Competitive Binding Analysis for an α2-Adrenergic Antagonist This table is for illustrative purposes only and does not represent actual data for this compound.
| Radioligand | Receptor Subtype | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| [3H]-Rauwolscine | α2A | 45 | 20 |
| [3H]-Rauwolscine | α2B | 50 | 22 |
Quantitative pharmacological modeling is employed to mathematically describe the interaction between a drug and its receptor, providing a deeper understanding of the underlying mechanisms. nih.govnih.gov These models can range from simple representations of bimolecular interactions to more complex models that account for factors such as allosteric modulation, receptor dimerization, and functional selectivity.
For a competitive antagonist like this compound, a fundamental model is the Schild analysis, which can determine the equilibrium dissociation constant (pA2) of the antagonist. This involves measuring the ability of the antagonist to shift the concentration-response curve of an agonist to the right, without affecting the maximum response.
More advanced modeling approaches can be used to analyze complex binding data and to simulate the behavior of the drug-receptor system under different conditions. semanticscholar.org These models are crucial for predicting the in vivo effects of a drug based on its in vitro pharmacological parameters. The application of such models to this compound would require detailed experimental data that is not currently available.
Exploration of Other Potential Receptor Systems
A comprehensive understanding of a drug's mechanism of action necessitates an evaluation of its potential interactions with other receptor systems. Off-target interactions can contribute to both the therapeutic effects and the adverse effects of a compound. For a compound like this compound, it would be important to screen it against a panel of other receptors, ion channels, and enzymes to assess its selectivity.
While the primary action of this compound is attributed to α2-adrenergic antagonism, some studies have noted its effects in models of ethanol (B145695) intoxication, suggesting potential interactions with neurotransmitter systems affected by alcohol. nih.gov However, these studies did not identify specific alternative receptor targets. A broader screening profile would be necessary to definitively rule out or identify any clinically relevant secondary targets.
Molecular Mechanisms of Ethanol Antagonism
This compound has been identified as a compound capable of counteracting central nervous system (CNS) depression induced by ethanol. The molecular underpinnings of this antagonism are thought to be the result of a physiological antagonism rather than a specific receptor-level interaction with ethanol itself. This is supported by evidence demonstrating that fenmetozole does not alter the pharmacokinetics of ethanol, meaning it does not change blood or brain ethanol concentrations.
Investigating Direct and Indirect Modulation of Ethanol Effects
Research indicates that the antagonistic actions of this compound against ethanol are indirect. The primary evidence for this is the compound's lack of specificity. Fenmetozole has been shown to reduce impairment of the aerial righting reflex not only from ethanol but also from other CNS depressants, including phenobarbital (B1680315), chlordiazepoxide, and halothane. vedantu.com This suggests that fenmetozole does not target a unique ethanol receptor but rather acts on a downstream pathway or system that is commonly affected by these various depressant agents. This mode of action is best described as physiological antagonism, where the drug produces effects that counteract those of the depressant, without physically displacing it from its receptor.
Neurotransmitter System Modulations Underlying Anti-Ethanol Effects
Ethanol exerts its effects on the CNS by interacting with a wide array of neurotransmitter systems. youtube.comnjanesthesiaprofessionals.com While fenmetozole's action is considered a broad physiological antagonism, understanding its effects requires the context of the neurotransmitter systems modulated by ethanol.
The gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain, is a major target for ethanol. youtube.com Ethanol enhances the function of GABA_A receptors, leading to increased chloride ion influx and neuronal hyperpolarization, which results in CNS depression. youtube.com Other depressants that fenmetozole antagonizes, such as phenobarbital and chlordiazepoxide, also potentiate GABA_A receptor activity, although through different mechanisms. drugbank.comnih.govnih.govwikipedia.orgpatsnap.compatsnap.comyoutube.compatsnap.com Phenobarbital increases the duration of the chloride channel opening, while chlordiazepoxide, a benzodiazepine, increases the frequency of channel opening. nih.govnih.govwikipedia.orgpatsnap.compatsnap.comyoutube.compatsnap.com Given that fenmetozole counteracts the effects of these different GABAergic modulators, it is unlikely that its primary mechanism is a direct, competitive interaction at a specific site on the GABA_A receptor complex. Instead, it likely acts on a convergent downstream pathway affected by generalized CNS depression.
The pleasurable and reinforcing effects of ethanol are partly mediated by the endogenous opioid system. youtube.com Alcohol consumption can lead to the release of endogenous opioids, which in turn modulates other neurotransmitter systems, like dopamine (B1211576), contributing to the rewarding aspects of its use. While specific antagonists of opioid receptors can reduce alcohol consumption, there is no direct evidence to suggest that fenmetozole's mechanism of antagonizing ethanol-induced sedation involves a primary interaction with the opioid system. Its efficacy against non-opioid depressants like barbiturates and benzodiazepines makes a specific anti-opioid action an improbable explanation for its broad effects.
Monoaminergic systems, including dopamine and serotonin (B10506), are implicated in the reinforcing and behavioral effects of ethanol. youtube.com Dopaminergic pathways are crucial for the rewarding effects, while serotonin systems are involved in regulating alcohol consumption and mood. youtube.comyoutube.com While these systems are affected by ethanol, the primary mechanism of fenmetozole does not appear to be a direct modulation of monoaminergic transmission. Its reversal of sedative-hypnotic effects is more consistent with an action on systems controlling general arousal and motor control rather than specifically targeting reward or mood pathways.
Enzyme Interaction and Signaling Pathway Research
The most specific molecular insight into fenmetozole's mechanism comes from research on its interaction with signaling pathways in the cerebellum, a brain region critical for motor coordination that is significantly impaired by ethanol. vedantu.com Studies have shown that ethanol administration causes a sharp, dose-dependent depletion of cyclic guanosine (B1672433) monophosphate (cGMP) in the cerebellum. vedantu.comnih.gov
Fenmetozole has been found to directly interact with this signaling pathway. Research demonstrated that fenmetozole attenuated the ethanol-induced reduction in cerebellar cGMP levels. vedantu.com Intriguingly, when administered alone, fenmetozole significantly elevated cGMP levels in the same tissue. vedantu.com This suggests that fenmetozole's physiological antagonism may be mediated, at least in part, by its ability to increase cerebellar cGMP, thereby counteracting the depletion caused by ethanol and other CNS depressants. This elevation of a key signaling molecule involved in motor function provides a plausible mechanism for its ability to reverse the motor impairment characteristic of ethanol intoxication.
Interactive Data Table: Effects of Fenmetozole and Ethanol on Cerebellar cGMP and Motor Function
| Condition | Cerebellar cGMP Level | Motor Function (Aerial Righting Reflex) |
| Control | Normal | Unimpaired |
| Ethanol | Severely Decreased vedantu.comnih.gov | Impaired vedantu.com |
| Fenmetozole | Significantly Increased vedantu.com | Unimpaired |
| Ethanol + Fenmetozole | Attenuated Decrease (relative to Ethanol alone) vedantu.com | Reduced Impairment vedantu.com |
Interactive Data Table: Specificity of Fenmetozole Antagonism
| Depressant Agent | Primary Mechanism of Action | Fenmetozole Effect on Impairment |
| Ethanol | GABA_A Receptor Potentiation; NMDA Receptor Inhibition | Antagonizes vedantu.com |
| Phenobarbital | Increases duration of GABA_A channel opening drugbank.comnih.govwikipedia.orgpatsnap.com | Antagonizes vedantu.com |
| Chlordiazepoxide | Increases frequency of GABA_A channel opening nih.govpatsnap.comyoutube.compatsnap.com | Antagonizes vedantu.com |
| Halothane | Activates GABA_A and glycine (B1666218) receptors; NMDA antagonist vedantu.comnjanesthesiaprofessionals.comyoutube.comdrugbank.comwikipedia.org | Antagonizes vedantu.com |
Preclinical Pharmacological Investigations of Fenmetozole Hydrochloride
In Vitro Experimental Models
In vitro studies are fundamental for characterizing the interaction of a compound with its molecular targets in a controlled environment, independent of the complexities of a whole organism. google.com Such assays for a compound like fenmetozole (B1672513) would typically involve cellular systems and biochemical analyses to determine receptor binding, functional activity, and influence on intracellular signaling cascades.
Cellular and Tissue-Based Assays
Cellular and tissue-based assays are employed to observe a compound's effect on cellular function in a physiologically relevant context. nih.gov For a substance like fenmetozole, which interacts with adrenergic receptors, assays using cell lines genetically engineered to express specific receptor subtypes (e.g., α2A, α2B, α2C) are standard. nih.govmdpi.com These systems allow for precise measurement of a drug's potency and selectivity. nih.gov Additionally, primary cell cultures or tissue preparations, such as those from the central nervous system or vascular smooth muscle, can be used to study the compound's effects on native cells and tissues that naturally express the target receptors. nih.gov While specific studies detailing the use of such assays for fenmetozole are not extensively published, these methods represent the standard approach for characterizing the in vitro pharmacology of an adrenergic agent. nih.govgoogle.com
Receptor Occupancy Studies in Cellular Systems
Receptor occupancy studies are crucial for quantifying the binding characteristics of a ligand to its receptor. medchemexpress.com Fenmetozole has been identified as an α2-adrenergic receptor antagonist. medchemexpress.commedchemexpress.com The affinity and selectivity of compounds for adrenergic receptor subtypes are typically determined through competitive radioligand binding assays. nih.gov In these experiments, cell membranes or whole cells containing the receptor of interest are incubated with a fixed concentration of a radiolabeled ligand (such as ³H-rauwolscine for α2-receptors) and varying concentrations of the unlabeled test compound (fenmetozole). nih.gov The ability of fenmetozole to displace the radioligand from the receptor is measured, allowing for the calculation of its binding affinity (K_i or K_D value). nih.gov Such studies are essential to confirm that a drug engages its intended target and to what extent it occupies the receptor population at given concentrations. nih.gov
Signal Transduction Pathway Analysis
Investigation into a compound's effect on signal transduction pathways reveals the downstream molecular events following receptor binding. wikipedia.org The α2-adrenergic receptor, the target of fenmetozole, is a G protein-coupled receptor (GPCR) typically associated with the Gi heterotrimeric G-protein. wikipedia.org Activation of the Gi protein usually leads to the inhibition of adenylyl cyclase, resulting in decreased levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org
Interestingly, preclinical studies have shown that fenmetozole significantly elevates levels of a different second messenger, cyclic guanosine (B1672433) monophosphate (cGMP), in cerebellar tissue when administered alone. nih.govmedchemexpress.com Furthermore, it was found to attenuate the reduction in cGMP induced by ethanol (B145695). nih.govmedchemexpress.com The cGMP signaling pathway is mediated by effectors such as cGMP-dependent protein kinases (PKGs) and phosphodiesterases (PDEs). nih.govnih.gov The observed increase in cGMP following administration of an α2-antagonist is not a canonical result of blocking the Gi pathway and suggests a more complex or indirect mechanism of action. This could potentially involve modulation of nitric oxide synthase activity or inhibition of specific cGMP-degrading phosphodiesterases. wikipedia.orgnih.gov
In Vivo Preclinical Models
In vivo studies in animal models are critical for understanding the integrated physiological and behavioral effects of a compound. Research on fenmetozole has utilized non-human mammalian models to explore its functional consequences within the central nervous system.
Non-Human Mammalian Models for Central Nervous System Function
Studies in rodent models have been instrumental in defining the CNS profile of fenmetozole. A key focus has been its ability to counteract the effects of CNS depressants like ethanol. nih.gov In rats, fenmetozole was shown to reduce the impairment of the aerial righting reflex caused not only by ethanol but also by other CNS depressants such as phenobarbital (B1680315) and halothane, indicating a non-specific antagonism of sedative-hypnotic effects. nih.gov
A significant neurochemical finding was fenmetozole's effect on cerebellar cGMP levels. As observed in vitro, fenmetozole administered alone increased cGMP content in the cerebellum and also counteracted the decrease in cGMP caused by ethanol. nih.gov This neurochemical modulation occurs without altering the pharmacokinetics of ethanol, as fenmetozole did not change blood or brain ethanol concentrations. nih.govmedchemexpress.com This suggests that its antagonistic actions are due to a physiological antagonism rather than a direct pharmacokinetic interaction. nih.gov
Table 1: Neurochemical and Reflex Effects of Fenmetozole in Rodents
| Experimental Model | Compound(s) | Observed Effect | Implication | Citation |
|---|---|---|---|---|
| Rat | Fenmetozole | Significantly elevated cyclic guanosine monophosphate (cGMP) levels in the cerebellum. | Direct CNS activity | nih.gov |
| Rat | Ethanol + Fenmetozole | Attenuated the ethanol-induced reduction in cerebellar cGMP content. | Neurochemical antagonism | nih.gov |
Behavioral Pharmacology in Animal Models
Behavioral pharmacology studies assess how a substance affects the behavior of an organism. The effects of fenmetozole have been examined in mice and rats using various behavioral paradigms.
In mice, fenmetozole demonstrated a notable interaction with the motor effects of ethanol. It antagonized both the stimulant effect on locomotor activity observed at lower doses of ethanol and the depressant effect seen at higher doses. nih.govmedchemexpress.com
In a conflict test in rats, a model used to assess anxiety and the effects of anxiolytic drugs, fenmetozole did not alter the anti-conflict (anxiolytic-like) effect of ethanol, except at a high dose which by itself suppressed both punished and unpunished responding. nih.gov Additionally, when administered to rats made physically dependent on ethanol, fenmetozole did not precipitate withdrawal-like reactions. nih.gov These findings suggest that while fenmetozole can counteract the sedative and motor-impairing effects of ethanol, it may not interact with all of ethanol's behavioral effects, such as its anxiolytic or dependence-related properties. nih.gov
Table 2: Behavioral Effects of Fenmetozole in Animal Models
| Animal Model | Behavioral Test | Compound(s) | Key Finding | Citation |
|---|---|---|---|---|
| Mouse | Locomotor Activity | Ethanol + Fenmetozole | Antagonized both the increase and decrease in locomotor activity induced by different doses of ethanol. | nih.govmedchemexpress.com |
| Rat | Conflict Test | Ethanol + Fenmetozole | Did not alter ethanol's effect on punished drinking, except at a high, behaviorally suppressive dose. | nih.gov |
Ex Vivo Receptor Occupancy in Preclinical Brain Regions
Ex vivo receptor occupancy is a critical technique in drug development used to confirm that a compound engages its intended target in the brain at relevant doses. tiho-hannover.dewikipedia.org This method involves administering the drug to a preclinical model, after which brain tissue is collected to measure the extent to which the drug has bound to its specific receptor. wikipedia.org It provides an essential link between drug dosage, target engagement, and the observed pharmacological effect. tiho-hannover.de
For Fenmetozole hydrochloride (also known as DH-524), studies have identified it as an α2-adrenergic receptor antagonist. medchemexpress.comnih.gov This suggests that its mechanism of action involves blocking these specific receptors in the central nervous system. However, detailed ex vivo receptor occupancy studies quantifying the dose-dependent binding to α2-adrenergic receptors in specific brain regions are not extensively detailed in the available literature. One study from 1980 concluded that the antagonistic action of Fenmetozole against ethanol-induced effects might be the result of a physiological antagonism rather than a specific receptor interaction, as it also reversed impairment caused by other depressants like phenobarbital and chlordiazepoxide. nih.gov This suggests broad physiological effects, although later classifications point towards the α2-adrenergic receptor as its primary target. medchemexpress.comnih.gov
Pharmacodynamic Assessment in Preclinical Contexts
Pharmacodynamics involves the study of a drug's biochemical and physiological effects on the body. medchemexpress.eu Preclinical pharmacodynamic assessments are essential to characterize a compound's therapeutic action and potential effects. nih.gov
In preclinical studies, this compound was investigated for its ability to counteract the effects of ethanol and other central nervous system depressants. nih.gov In mice, Fenmetozole was shown to antagonize both the low-dose stimulant effects and the high-dose depressant effects of ethanol on locomotor activity. nih.gov A key finding was its ability to reduce the impairment of the aerial righting reflex in mice caused by ethanol, without altering ethanol concentrations in the blood or brain. nih.gov This indicates that its effect is pharmacodynamic in nature, opposing the physiological effects of ethanol rather than changing its concentration in the body. nih.gov
| Preclinical Model | Observed Pharmacodynamic Effect of Fenmetozole HCl | Reference |
|---|---|---|
| Mice | Antagonized ethanol-induced increase in locomotor activity (at 2.0 g/kg ethanol). | nih.gov |
| Mice | Antagonized ethanol-induced decrease in locomotor activity (at 4.0 g/kg ethanol). | nih.gov |
| Mice | Reduced ethanol-induced impairment of the aerial righting reflex. | nih.gov |
| Rats | Did not precipitate ethanol withdrawal-like reactions in physically-dependent, intoxicated animals. | nih.gov |
Biomarker Identification and Validation in Preclinical Models
Biomarkers are measurable indicators that can reflect pathogenic processes or pharmacological responses to a therapeutic intervention. nih.gov In preclinical research, identifying and validating biomarkers is crucial for understanding a drug's mechanism of action and for translating findings to clinical settings. frontiersin.org
In studies with this compound, a potential pharmacodynamic biomarker was identified. nih.gov Fenmetozole was found to attenuate the reduction in cerebellar cyclic guanosine monophosphate (cGMP) levels caused by ethanol. nih.gov Furthermore, when administered alone, Fenmetozole significantly increased cGMP levels in the cerebellum. nih.gov This modulation of the cGMP pathway suggests that cerebellar cGMP levels could serve as a potential biomarker for the central nervous system activity of Fenmetozole. Validation of such a biomarker would require further studies to establish a consistent and quantifiable relationship between Fenmetozole administration, cGMP levels, and functional outcomes. frontiersin.org
Pharmacokinetic Characterization in Preclinical Research
Pharmacokinetics, the study of how an organism affects a drug, is a cornerstone of preclinical development, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). mdpi.comontosight.ai Characterizing the pharmacokinetic profile of a new chemical entity in preclinical species is essential for interpreting toxicology data and predicting human pharmacokinetics. mdpi.com
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species
Detailed ADME studies are conducted to understand a drug's journey through the body. mdpi.com These studies typically involve administering the compound to animal models (like rats or dogs) and measuring its concentration over time in plasma, tissues, and excreta to determine parameters such as bioavailability, volume of distribution, clearance, and elimination half-life. europa.euqps.com
Specific preclinical ADME data for this compound, such as its oral bioavailability, tissue distribution, metabolic pathways, and routes of excretion, are not detailed in the reviewed scientific literature. One study noted that as a hydrochloride salt, the compound is expected to have increased water solubility, which could potentially enhance its bioavailability. nih.gov However, comprehensive studies quantifying its pharmacokinetic parameters in preclinical species have not been publicly reported.
Drug-Drug Interaction Potential in Preclinical Systems
Assessing the potential for drug-drug interactions (DDI) is a critical component of preclinical safety evaluation. These investigations, often starting with in vitro systems using liver microsomes or hepatocytes, aim to identify if a new compound might inhibit or induce metabolic enzymes (like cytochrome P450s) or drug transporters, thereby altering the pharmacokinetics of co-administered drugs.
Preclinical research on this compound has focused more on pharmacodynamic interactions. Studies have shown that Fenmetozole antagonizes the central nervous system depression induced not only by ethanol but also by other substances. nih.gov This indicates a broad antagonistic effect on CNS depressants. Crucially, the antagonism of ethanol's effects was not due to a pharmacokinetic interaction, as Fenmetozole did not alter blood or brain ethanol levels. nih.gov This suggests that Fenmetozole's potential for drug interactions, at least with these agents, lies in its pharmacodynamic profile rather than an alteration of their metabolism or clearance. nih.gov
| Co-administered Drug | Observed Interaction with Fenmetozole HCl in Preclinical Models | Interaction Type | Reference |
|---|---|---|---|
| Ethanol | Reduced impairment of the aerial righting reflex without changing ethanol levels. | Pharmacodynamic | nih.gov |
| Phenobarbital | Reduced impairment of the aerial righting reflex. | Pharmacodynamic | nih.gov |
| Chlordiazepoxide | Reduced impairment of the aerial righting reflex. | Pharmacodynamic | nih.gov |
| Halothane | Reduced impairment of the aerial righting reflex. | Pharmacodynamic | nih.gov |
Structure Activity Relationship Sar Studies of Fenmetozole Hydrochloride and Analogues
Elucidation of Pharmacophore and Key Structural Features
No published studies were identified that specifically elucidate the pharmacophore of Fenmetozole (B1672513) hydrochloride. A pharmacophore model defines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. While general pharmacophore models exist for ligands of adrenergic or imidazoline (B1206853) receptors, a model derived from and specific to Fenmetozole hydrochloride and its analogues has not been described in the available literature. Key structural features essential for its activity have not been explicitly detailed.
Design and Synthesis of this compound Analogues for SAR Probing
There is no information available in the reviewed scientific literature concerning the design and synthesis of a series of this compound analogues specifically for the purpose of probing its structure-activity relationships. Such studies would involve systematically modifying parts of the Fenmetozole molecule—such as the dichlorophenyl ring, the ether linkage, or the imidazoline ring—and synthesizing the resulting new compounds to test how these changes affect biological activity.
Computational Chemistry and Molecular Modeling Approaches in SAR
Searches for computational chemistry and molecular modeling studies focused on this compound's SAR did not yield any specific results. This includes both ligand-based and structure-based design approaches.
Relationship Between Structural Modifications and Receptor Binding Affinity
No data could be found that correlates specific structural modifications of the this compound scaffold to changes in receptor binding affinity. Research in this area would typically involve radioligand binding assays for a series of analogues to determine their affinity (e.g., Kᵢ values) for one or more target receptors. The absence of information on synthesized analogues means that such binding affinity data is not available.
Correlation of Structural Changes with Functional Activity in Preclinical Assays
Consistent with the lack of data in the previous sections, there are no published preclinical studies that correlate structural changes in this compound analogues with their functional activity. Such studies would utilize in vitro or in vivo assays to measure the biological response (e.g., agonist or antagonist activity, antidepressant-like effects in animal models) of any synthesized analogues.
Synthesis and Advanced Analytical Methodologies for Fenmetozole Hydrochloride Research
Chemical Synthesis Pathways and Derivatization Strategies
The synthesis of Fenmetozole (B1672513) hydrochloride, while not extensively detailed in publicly available literature, can be approached through established principles of organic chemistry involving the formation of an ether linkage and the construction of the imidazoline (B1206853) ring. A plausible synthetic route would involve the reaction of 3,4-dichlorophenol (B42033) with a suitable electrophile containing the nascent imidazoline precursor, or the coupling of a 3,4-dichlorophenoxy-containing moiety with a compound that can be cyclized to form the imidazoline ring.
One potential pathway involves a Williamson ether synthesis, where the sodium salt of 3,4-dichlorophenol is reacted with 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. The subsequent product is then treated with hydrochloric acid to yield the final salt form. Alternative strategies might employ multi-step syntheses common for imidazole (B134444) derivatives, which involve the condensation of a dicarbonyl compound, an aldehyde, and ammonia, known as the Radziszewski synthesis, followed by functionalization and reduction to the dihydro-imidazoline ring. pharmacyjournal.net
Derivatization Strategies
In research applications, derivatization of the parent molecule can be crucial for enhancing analytical detectability, particularly for techniques like Gas Chromatography (GC) where volatility is required, or for improving sensitivity in High-Performance Liquid Chromatography (HPLC). For Fenmetozole, derivatization could target the secondary amine within the imidazoline ring.
Acylation: Reaction with reagents like pentafluorobenzoyl chloride can introduce a bulky, electron-capturing group, making the molecule highly sensitive for GC with Electron Capture Detection (GC-ECD) or GC-Mass Spectrometry (GC-MS) in negative chemical ionization mode.
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, increasing volatility for GC analysis.
Fluorescent Tagging: For HPLC with fluorescence detection, derivatizing agents like dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be reacted with the amine to introduce a highly fluorescent tag, significantly lowering the limits of detection.
The choice of derivatization strategy depends on the analytical objective, the sample matrix, and the instrumentation available.
**5.2. Analytical Chemistry Techniques for Research Applications
Chromatographic techniques are fundamental for separating Fenmetozole hydrochloride from synthesis precursors, impurities, and potential degradation products, as well as for quantifying the compound in various research samples.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile, polar compounds like this compound. A typical reverse-phase HPLC (RP-HPLC) method would be employed for its quantification and purity assessment. ptfarm.pl
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used, providing good retention and separation for compounds of this polarity. researchgate.net
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typical. researchgate.netiajps.com The pH of the aqueous phase is controlled to ensure consistent ionization and retention of the analyte.
Detection: Ultraviolet (UV) detection is standard, with the detection wavelength set at an absorption maximum for the molecule, likely around 290 nm, owing to the aromatic and imidazole chromophores. nih.gov A photodiode array (PDA) detector can be used to obtain full UV spectra, aiding in peak identification and purity assessment. derpharmachemica.com
Gas Chromatography (GC) analysis of this compound would require a derivatization step to increase its volatility and thermal stability, as described in the previous section. nih.gov The derivatized analyte could then be separated on a capillary column (e.g., DB-5ms) and detected using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. gdut.edu.cn
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrumentation | HPLC System with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm |
| Retention Time (Typical) | ~4-6 minutes |
Spectroscopic methods are indispensable for the unambiguous structural elucidation and confirmation of newly synthesized this compound.
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. farmaceut.org Expected characteristic absorption bands for Fenmetozole would include C-Cl stretching from the dichlorophenyl group, C-O-C stretching from the ether linkage, C=N stretching from the imidazoline ring, N-H stretching, and aromatic C-H and C=C stretching vibrations. lew.ronih.gov
UV-Visible Spectroscopy: This technique is used to determine the wavelengths of maximum absorbance (λmax), which is useful for setting detection parameters in HPLC. The aromatic ring and the imidazoline system constitute the primary chromophores in Fenmetozole.
Table 2: Expected Spectroscopic Data for Fenmetozole Structure Confirmation
| Technique | Functional Group / Structural Feature | Expected Signal / Region |
|---|---|---|
| FTIR | Aromatic C-H | ~3100-3000 cm⁻¹ |
| Aliphatic C-H | ~2950-2850 cm⁻¹ | |
| C=N (Imidazoline) | ~1650-1630 cm⁻¹ | |
| Aromatic C=C | ~1600, 1475 cm⁻¹ | |
| C-O-C (Ether) | ~1250-1050 cm⁻¹ | |
| C-Cl | ~800-600 cm⁻¹ | |
| ¹H NMR | Aromatic Protons | δ 7.0-7.5 ppm |
| O-CH₂ Protons | δ 4.0-4.5 ppm | |
| N-CH₂-CH₂-N Protons | δ 3.5-4.0 ppm | |
| ¹³C NMR | Aromatic Carbons | δ 110-160 ppm |
| C=N (Imidazoline Carbon) | δ ~165 ppm | |
| O-CH₂ Carbon | δ ~70 ppm |
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone for identifying metabolites in preclinical studies. evotec.com These studies are essential to understand the biotransformation of a drug candidate, which can impact its efficacy and safety. nih.govresearchgate.netwuxiapptec.com
In preclinical in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine) studies, samples are analyzed by LC-MS/MS. The parent Fenmetozole molecule is first fragmented to establish a characteristic fragmentation pattern. semanticscholar.org Putative metabolites are then identified by searching for mass shifts corresponding to common metabolic reactions. nih.gov
Potential metabolic pathways for Fenmetozole could include:
Oxidation: Hydroxylation of the dichlorophenyl ring or the imidazoline ring.
N-Dealkylation: Cleavage of the ether linkage, although less common.
Ring Opening: Hydrolytic cleavage of the imidazoline ring to form an ethylenediamine (B42938) derivative.
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of metabolites, enabling the calculation of their elemental composition and increasing confidence in their identification. nih.gov
Table 3: Potential Phase I Metabolites of Fenmetozole for MS-based Identification
| Metabolic Reaction | Mass Change | Proposed Structure |
|---|---|---|
| Monohydroxylation | +16 Da | Hydroxyl group added to the phenyl or imidazoline ring |
| Dihydroxylation | +32 Da | Two hydroxyl groups added |
| Imidazoline Oxidation | +14 Da | Formation of an imidazole ring (dehydrogenation) |
For any quantitative analysis in a research setting to be considered reliable and reproducible, the analytical method must be properly developed and validated. pharmtech.com Method validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline. amsbiopharma.comich.orgeuropa.eueuropa.eufda.gov
The validation process demonstrates that the analytical procedure is suitable for its intended purpose and involves evaluating several key performance characteristics: derpharmachemica.com
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies of spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.
Table 4: Summary of ICH Validation Parameters and Typical Acceptance Criteria for an HPLC Assay
| Parameter | Assessment | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Comparison with blank, placebo, and stressed samples | Peak purity index > 0.99; No interference at analyte retention time |
| Linearity | Analysis of ≥5 concentrations across the range | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery of spiked analyte at 3 levels (e.g., 80%, 100%, 120%) | Mean recovery between 98.0% and 102.0% |
| Precision (Repeatability) | ≥6 replicates at 100% concentration or ≥3 replicates at 3 concentrations | Relative Standard Deviation (RSD) ≤ 2.0% |
| Precision (Intermediate) | Analysis on different days, by different analysts, or on different equipment | RSD ≤ 2.0% |
| LOD & LOQ | Signal-to-Noise ratio (S/N) or standard deviation of response | LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1 |
| Robustness | Deliberate variation of method parameters (flow rate, pH, etc.) | System suitability parameters remain within limits; RSD ≤ 2.0% |
Future Directions and Translational Research Perspectives
Identification of Novel Therapeutic Targets Based on Mechanistic Insights
The primary mechanism of action of fenmetozole (B1672513) hydrochloride is the blockade of α2-adrenergic receptors. These receptors are key modulators of neurotransmitter release, including noradrenaline and dopamine (B1211576). wikipedia.org Future research could focus on leveraging this mechanism to identify novel therapeutic targets.
Exploring α2-Adrenoceptor Subtypes: The α2-adrenoceptor family consists of three main subtypes: α2A, α2B, and α2C. wikipedia.org These subtypes have distinct distributions in the central nervous system and mediate different physiological effects. nih.gov For instance, α2A and α2C receptors are primarily involved in central nervous system functions. nih.gov Developing derivatives of fenmetozole with greater selectivity for specific subtypes could lead to more targeted therapeutic effects with fewer side effects. nih.govnih.gov For example, selective antagonism of the α2C-adrenoceptor has shown potential in preclinical studies for cognition enhancement and for treating depression and schizophrenia. nih.gov
Beyond Monoamine Modulation: The effects of α2-adrenoceptor antagonists extend beyond simply increasing monoamine release. They can influence a variety of downstream signaling pathways. A deeper understanding of these pathways could reveal novel therapeutic targets. For example, the interaction of α2-adrenoceptors with other receptor systems, such as imidazoline (B1206853) receptors, presents an area for further investigation. nih.govnih.gov Some compounds with an imidazoline structure, similar to fenmetozole, show high affinity for imidazoline I2 receptors, which may mediate some of their in-vivo effects. nih.gov
Potential Therapeutic Areas:
Neuropsychiatric Disorders: Given the role of α2-adrenoceptors in regulating neurotransmitters implicated in mood and cognition, there is potential for developing fenmetozole-related compounds for depression, anxiety disorders, and cognitive deficits. nih.gov
Pain Management: α2-adrenergic agonists are known to have analgesic effects, and antagonists could play a modulatory role in pain pathways, warranting further investigation. researchgate.net
Substance Abuse and Withdrawal: The initial interest in fenmetozole for ethanol (B145695) intoxication could be revisited with modern research methods to explore its potential in treating substance use disorders. nih.gov
Development of Advanced Preclinical Models for Mechanistic Validation
To validate the mechanisms of action and explore the therapeutic potential of fenmetozole hydrochloride and its analogs, the use of advanced preclinical models is crucial.
Genetically Engineered Models: The use of knockout or transgenic animal models allows for the dissection of the specific roles of α2-adrenoceptor subtypes in the pharmacological effects of fenmetozole. mdpi.com For example, mice lacking specific α2-adrenoceptor subtypes can help to identify the receptor subtype responsible for a particular behavioral or physiological effect. mdpi.com
In Vitro and Ex Vivo Systems:
Receptor Binding and Functional Assays: Utilizing cell lines expressing specific human α2-adrenoceptor subtypes to determine the binding affinity and functional activity of fenmetozole and its derivatives. nih.gov
Brain Slice Electrophysiology: This technique can be used to study the effects of fenmetozole on neuronal activity and synaptic transmission in specific brain regions relevant to its potential therapeutic applications.
Behavioral Models: Sophisticated behavioral paradigms in rodents can be employed to assess the effects of fenmetozole on complex behaviors related to depression, anxiety, cognition, and addiction. nih.gov For instance, the forced swim test and novel object recognition test can be used to evaluate antidepressant-like and pro-cognitive effects, respectively. nih.gov
Strategies for Enhancing Receptor Selectivity and Potency
A significant challenge in the development of α2-adrenoceptor antagonists is achieving subtype selectivity to maximize therapeutic efficacy and minimize side effects.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure of fenmetozole can help to identify the key molecular features responsible for its affinity and selectivity for α2-adrenoceptor subtypes. nih.gov This involves synthesizing and testing a series of analogs to build a comprehensive SAR profile.
Computational Modeling: Molecular docking and dynamics simulations can provide insights into the binding interactions between fenmetozole and the different α2-adrenoceptor subtypes. nih.gov This information can guide the rational design of new compounds with improved selectivity and potency. acs.org Understanding the three-dimensional structure of the receptor and its binding pocket is essential for this approach. nih.gov
Pharmacophore Modeling: By identifying the common structural features of known selective α2-adrenoceptor antagonists, a pharmacophore model can be developed. This model can then be used to screen virtual compound libraries for new molecules with a high probability of selective binding.
| Strategy | Description | Potential Outcome for Fenmetozole |
| SAR Studies | Systematic chemical modifications and biological testing. | Identification of key structural motifs for α2-adrenoceptor subtype selectivity. |
| Computational Modeling | In-silico simulation of drug-receptor interactions. | Rational design of fenmetozole analogs with enhanced potency and selectivity. |
| Pharmacophore Modeling | Identification of essential structural features for activity. | Discovery of novel chemical scaffolds with desired α2-antagonist properties. |
Integration of Omics Data in Preclinical Research for Comprehensive Understanding
The application of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) can provide a systems-level understanding of the biological effects of this compound. researchgate.net
Transcriptomics: Analyzing changes in gene expression in response to fenmetozole treatment can identify the signaling pathways and cellular processes that are modulated by the compound. This can help to elucidate its mechanism of action and identify potential biomarkers of drug response.
Proteomics: Studying the changes in protein expression and post-translational modifications following fenmetozole administration can provide a more direct picture of the compound's effects on cellular function.
Metabolomics: Analyzing the metabolic profile of cells or organisms treated with fenmetozole can reveal alterations in metabolic pathways, which may be relevant to its therapeutic effects or potential side effects.
Integrating these different omics datasets can provide a comprehensive and unbiased view of the molecular mechanisms underlying the pharmacological actions of fenmetozole, potentially uncovering novel therapeutic applications and biomarkers. researchgate.net
Addressing Research Gaps and Unanswered Questions in this compound Pharmacology
Despite its early investigation, significant gaps remain in our understanding of this compound's pharmacology. Future research should aim to address these unanswered questions.
Key Research Gaps:
Subtype Selectivity: The precise binding profile of fenmetozole at the different α2-adrenoceptor subtypes (α2A, α2B, and α2C) is not well-characterized.
Long-Term Effects: The consequences of chronic administration of fenmetozole on receptor expression, neurochemistry, and behavior have not been studied.
Translational Potential: The therapeutic window and potential adverse effects of fenmetozole in more clinically relevant animal models need to be established.
Unanswered Questions:
What are the specific downstream signaling pathways activated or inhibited by fenmetozole at each α2-adrenoceptor subtype?
Could fenmetozole or its derivatives be repurposed for other conditions beyond depression and ethanol antagonism, such as neuropathic pain or cognitive disorders?
What is the pharmacokinetic and pharmacodynamic profile of fenmetozole in different species, and how might this translate to humans?
Addressing these fundamental questions through rigorous preclinical research is a necessary step to determine if this compound or its analogs hold any promise for future therapeutic development.
Q & A
Q. What analytical methods are recommended for quantifying Fenmetozole hydrochloride purity in research-grade samples?
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis. A validated protocol involves:
- Chromatographic conditions : C18 column (150 mm × 4.6 mm, 5 µm), mobile phase of phosphate buffer-methanol (70:30 v/v), flow rate 1 mL/min, UV detection at ~207 nm .
- Sample preparation : Dissolve ~1 mg/mL in solvent (e.g., acetonitrile), sonicate, filter (0.45 µm), and inject 20 µL. Compare peak areas against a reference standard .
- Validation : Ensure linearity (1–10 µg/mL), recovery (>98%), and precision (RSD <2%) .
Q. How is this compound synthesized for preclinical studies?
While specific synthesis protocols are proprietary, general steps for imidazoline derivatives include:
- Core structure formation : React 3,4-dichlorophenol with methylene-imidazoline precursors under anhydrous conditions.
- Hydrochloride salt formation : Treat the free base with HCl in ethanol, followed by recrystallization .
- Quality control : Confirm identity via NMR (δ 7.2–7.8 ppm for aromatic protons) and mass spectrometry (MW 263.11 g/mol) .
Q. What storage conditions ensure this compound stability?
- Temperature : Store at 2–8°C in sealed, light-resistant containers.
- Humidity : Maintain <40% relative humidity to prevent hydrolysis.
- Long-term stability : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictions in Fenmetozole’s dual mechanism (ethanol antagonism vs. α2-adrenergic receptor blockade)?
- Receptor binding assays : Use radioligand displacement (e.g., [³H]-yohimbine for α2 receptors) to quantify IC50 values. Compare results across cell lines (e.g., HEK-293 transfected with human α2A vs. α2B subtypes) .
- Behavioral models : In ethanol-dependent rodents, assess Fenmetozole’s effect on withdrawal symptoms (e.g., tremors) and correlate with receptor occupancy via PET imaging .
Q. What experimental design optimizes this compound formulation for in vivo studies?
- Factorial design : Vary excipients (e.g., PEG 400, cyclodextrins) and pH (4.5–7.4) to maximize solubility and bioavailability.
- In vitro release : Use USP Apparatus II (paddle method, 50 rpm, 37°C) with sink conditions. Model release kinetics via Higuchi or Korsmeyer-Peppas equations .
- In vivo validation : Administer optimized formulations to rodents and measure plasma concentrations via LC-MS/MS at 0.5, 1, 2, 4, and 8 hours post-dose .
Q. How do researchers address batch-to-batch variability in this compound’s pharmacological activity?
- Forced degradation studies : Expose batches to heat (60°C), light (1.2 million lux-hours), and acidic/alkaline conditions. Monitor degradants via HPLC-MS .
- Bioassay correlation : Test each batch in α2 receptor functional assays (e.g., cAMP inhibition) and correlate potency with impurity profiles .
Q. What strategies validate Fenmetozole’s target engagement in complex biological systems?
- Thermal shift assay : Monitor protein melting temperature shifts in α2 receptor lysates after Fenmetozole incubation.
- Silico docking : Use Schrödinger Suite or AutoDock to predict binding poses in the α2 receptor’s orthosteric site. Validate with mutagenesis (e.g., D113A mutations) .
- Knockout models : Compare Fenmetozole’s effects in α2 receptor knockout vs. wild-type mice .
Methodological Notes
- Data contradiction analysis : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) and consult multi-disciplinary experts to identify confounding variables .
- Ethical compliance : Adhere to OECD Guidelines for chemical handling (e.g., PPE: nitrile gloves, lab coat, safety goggles) and institutional animal care protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
